Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate
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Overview
Description
Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking a benzoate ester and a triaminopyrimidine moiety Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4,6-triaminopyrimidine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with ethyl 4-aminobenzoate in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential as a biological stain and in the development of biosensors.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments with specific optical properties
Mechanism of Action
The mechanism of action of Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, leading to changes in its molecular structure and properties. This photoresponsive behavior is exploited in applications such as optical data storage and molecular switches. The compound’s interaction with biological molecules can disrupt cellular processes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(e)-(2,4-diaminopyrimidin-5-yl)diazenyl]benzoate
- Ethyl 4-[(e)-(2,6-diaminopyrimidin-5-yl)diazenyl]benzoate
- Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate derivatives with different ester groups
Uniqueness
This compound is unique due to the presence of three amino groups on the pyrimidine ring, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature contributes to its distinct chemical and biological properties compared to other similar azo compounds .
Properties
CAS No. |
2227-23-8 |
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Molecular Formula |
C13H15N7O2 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
ethyl 4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate |
InChI |
InChI=1S/C13H15N7O2/c1-2-22-12(21)7-3-5-8(6-4-7)19-20-9-10(14)17-13(16)18-11(9)15/h3-6H,2H2,1H3,(H6,14,15,16,17,18) |
InChI Key |
WZQQJVQXDUYDPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N)N)N |
Origin of Product |
United States |
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